

Crystal Structure of 9-Bromophenanthrene: A Search for Definitive Structural Analysis

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Compound of Interest

Compound Name: 9-Bromophenanthrene

Cat. No.: B047481

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Despite a comprehensive search of chemical databases and scientific literature, a complete, publicly available single-crystal X-ray diffraction analysis for **9-bromophenanthrene** could not be located. While extensive information on the synthesis, physical properties, and applications of this compound is available, the crucial crystallographic data—including unit cell parameters, space group, and precise atomic coordinates—remains elusive. This technical overview summarizes the available information and outlines the standard methodologies that would be employed in such an analysis.

Synthesis and Crystallization of 9-Bromophenanthrene

9-Bromophenanthrene is typically synthesized via the electrophilic bromination of phenanthrene. The most common method involves reacting phenanthrene with bromine in a suitable solvent, such as carbon tetrachloride, often under reflux conditions. Purification is generally achieved through recrystallization from solvents like ethanol or by distillation under reduced pressure.

Experimental Protocol: Synthesis of 9-Bromophenanthrene

A typical laboratory-scale synthesis protocol is as follows:

- **Dissolution:** Phenanthrene is dissolved in a dry solvent like carbon tetrachloride in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

- **Bromination:** A stoichiometric amount of bromine, dissolved in the same solvent, is added dropwise to the refluxing phenanthrene solution. The reaction mixture is typically stirred and heated for several hours.
- **Workup:** After the reaction is complete, the solvent is removed under reduced pressure.
- **Purification:** The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield crystalline **9-bromophenanthrene**.

For single-crystal X-ray diffraction studies, the growth of high-quality single crystals is paramount. This is typically achieved through slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture. The choice of solvent can significantly influence crystal morphology and quality.

Hypothetical Crystal Structure Analysis Workflow

In the absence of specific experimental data for **9-bromophenanthrene**, a standard workflow for crystal structure analysis is presented. This process is fundamental to determining the three-dimensional arrangement of atoms in a crystalline solid.



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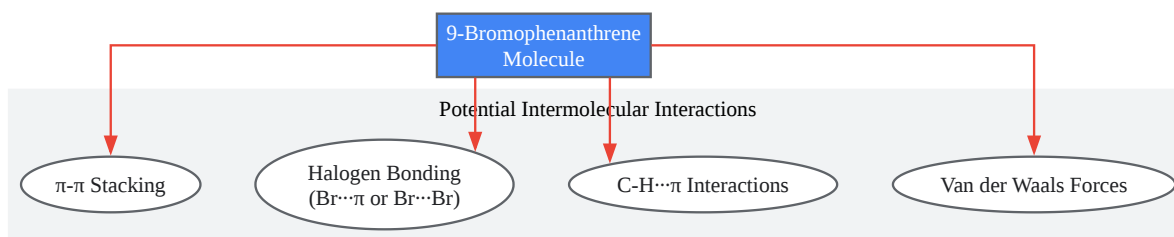
Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Anticipated Intermolecular Interactions

Based on the molecular structure of **9-bromophenanthrene**, several types of intermolecular interactions would be expected to govern its crystal packing. These non-covalent interactions are crucial in determining the overall crystal architecture and physical properties of the material.

The primary interactions would likely involve:

- π - π Stacking: The planar aromatic phenanthrene core would facilitate significant π - π stacking interactions between adjacent molecules. These interactions are a major driving force in the packing of polycyclic aromatic hydrocarbons.
- Halogen Bonding: The bromine atom introduces the possibility of halogen bonding ($\text{Br}\cdots\text{X}$), where the electropositive region on the bromine atom (the σ -hole) interacts with a nucleophilic region on a neighboring molecule, such as a π -system or another halogen atom.
- C-H $\cdots\pi$ Interactions: The hydrogen atoms on the phenanthrene rings can act as weak hydrogen bond donors, interacting with the electron-rich π -systems of adjacent molecules.
- Van der Waals Forces: Dispersive forces would also play a significant role in the overall cohesion of the crystal lattice.



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Figure 2: Expected intermolecular interactions in the crystal structure of **9-bromophenanthrene**.

Quantitative Data (Hypothetical)

Without experimental data, it is not possible to provide a table of quantitative crystallographic parameters. However, a typical table would include the following information:

Table 1: Hypothetical Crystallographic Data for **9-Bromophenanthrene**

Parameter	Value (Hypothetical)
Chemical Formula	C ₁₄ H ₉ Br
Formula Weight	257.13 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	Value
b (Å)	Value
c (Å)	Value
α (°)	90
β (°)	Value
γ (°)	90
Volume (Å ³)	Value
Z	4
Calculated Density (g/cm ³)	Value
Absorption Coefficient (mm ⁻¹)	Value
F(000)	Value
R-factor (%)	Value
wR-factor (%)	Value
Goodness-of-fit (GOF)	Value

Table 2: Hypothetical Selected Bond Lengths and Angles

Bond/Angle	Length (Å) / Angle (°)
C9-Br1	Value
C-C (aromatic)	Range of Values
C-H (aromatic)	Range of Values
C-C-C (aromatic)	Range of Values

Conclusion

A definitive crystal structure analysis of **9-bromophenanthrene**, based on single-crystal X-ray diffraction, is a critical missing piece in the comprehensive characterization of this compound. Such a study would provide invaluable insights into its solid-state packing, the nature and strength of its intermolecular interactions, and the influence of the bromine substituent on the overall crystal architecture. The absence of this data in publicly accessible databases highlights an opportunity for further research to fully elucidate the structural properties of this fundamental aromatic halide. Researchers in the fields of crystallography, materials science, and drug development would benefit from the deposition of this crystal structure in the Cambridge Structural Database (CSD) or a similar repository.

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